(+/-)-J 113397 - 217461-40-0

(+/-)-J 113397

Catalog Number: EVT-1487726
CAS Number: 217461-40-0
Molecular Formula: C24H37N3O2
Molecular Weight: 399.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nociceptin/Orphanin FQ (N/OFQ)

    UFP-101 ([Nphe1,Arg14,Lys15]N/OFQ(1-13)-NH2)

    • Compound Description: UFP-101 is a synthetic peptide analog of N/OFQ designed to act as a selective antagonist at NOP receptors. It incorporates specific modifications, including the replacement of phenylalanine with N-phenylalanine (Nphe) at position 1 and the addition of arginine (Arg) and lysine (Lys) at positions 14 and 15, respectively. [, , ]
    • Relevance: UFP-101 is structurally similar to N/OFQ and acts as a competitive antagonist at NOP receptors. Like (±)-J-113397, it is a valuable pharmacological tool for investigating the role of NOP receptors in various physiological processes. [, , ]

    [Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2

    • Relevance: Like (±)-J-113397, this compound is a synthetic ligand designed to interact with NOP receptors. The differing pharmacological profiles observed highlight the complexities of ligand-receptor interactions and the importance of developing selective and potent tools for investigating NOP receptor function. [, , ]

    Naloxone Benzoylhydrazone (NalBzoH)

    • Compound Description: Naloxone benzoylhydrazone (NalBzoH) is a synthetic opioid antagonist that binds to multiple opioid receptors, including NOP receptors. While it exhibits some antagonist activity at NOP receptors, it also interacts with classical opioid receptors, particularly the κ-opioid receptor, limiting its utility as a selective NOP receptor antagonist. [, , ]

    Ro 64-6198 ([(1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one])

    • Compound Description: Ro 64-6198 is a synthetic, non-peptide agonist of NOP receptors. Despite its classification as an agonist, studies have shown that Ro 64-6198 displays partial agonist activity in certain systems and may interact with NOP receptor subtypes differently than N/OFQ. [, , , , ]
    • Relevance: Ro 64-6198 is structurally distinct from (±)-J-113397 but targets the same receptor, NOP. Its complex pharmacological profile, including partial agonism in some systems, highlights the potential diversity of NOP receptor pharmacology and the need for further research to fully elucidate its therapeutic potential. [, , , , ]

    JTC-801 (N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride)

    • Compound Description: JTC-801 is a non-peptide, orally active antagonist of NOP receptors. [, ]
    • Relevance: JTC-801 shares the ability to block NOP receptors with (±)-J-113397, and both compounds are considered valuable pharmacological tools for studying the physiological and behavioral effects mediated by NOP receptors. [, ]

    Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine)

    • Compound Description: Cebranopadol is a novel analgesic drug that acts as an agonist at both classical opioid receptors (MOP, KOP, DOP) and NOP receptors. This unique pharmacological profile makes it a promising candidate for treating various pain conditions. [, ]
    • Relevance: Cebranopadol interacts with NOP receptors, the target of (±)-J-113397. Studies utilizing J-113397 alongside other antagonists have helped to dissect the contribution of different receptor systems to cebranopadol's analgesic effects and side-effect profile. [, ]

    [Arg14,Lys15]Nociceptin

    • Compound Description: [Arg14,Lys15]Nociceptin is a synthetic analog of N/OFQ with increased potency and a longer duration of action. These enhanced pharmacological properties make it a valuable tool for investigating the role of NOP receptors in various physiological processes. [, ]
    • Relevance: Like N/OFQ, [Arg14,Lys15]Nociceptin acts as an agonist at NOP receptors, the target of (±)-J-113397. The availability of this potent agonist allows for a more detailed exploration of NOP receptor function and potential therapeutic applications. [, ]

    SNC-80 ((+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide)

    • Compound Description: SNC-80 is a synthetic, selective agonist of the δ-opioid peptide (DOP) receptor. It has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders. [, ]
    • Relevance: SNC-80 is structurally distinct from (±)-J-113397 but is relevant because research suggests a functional interaction between NOP and DOP receptors, particularly in the substantia nigra. Studies have demonstrated that combining SNC-80 with a NOP receptor antagonist, such as (±)-J-113397, can synergistically alleviate motor deficits in animal models of Parkinson's disease, highlighting a potential therapeutic strategy for managing this disorder. [, ]

    DAMGO ([D-Ala2-NMe-Phe4-Gly-ol5]-enkephalin)

    • Compound Description: DAMGO is a synthetic, highly selective agonist of the μ-opioid peptide (MOP) receptor. It is a potent analgesic but also produces typical opioid side effects, such as tolerance and dependence. [, ]
    • Relevance: DAMGO acts on MOP receptors, which are distinct from the NOP receptor targeted by (±)-J-113397. Studies have explored the interaction between these two receptor systems, particularly in the context of pain modulation and opioid tolerance. For example, research has shown that the development of DAMGO tolerance can be reversed or prevented by co-administration of a NOP antagonist like (±)-J-113397, indicating a complex interplay between these receptor systems in regulating pain and opioid effects. [, ]

    UFP-512

    • Compound Description: UFP-512 is a synthetic peptide analog of N/OFQ with high selectivity for NOP receptors and improved metabolic stability compared to N/OFQ. []
    • Relevance: UFP-512, like N/OFQ, acts as an agonist at NOP receptors, the target of (±)-J-113397. The development of this potent and selective agonist has facilitated research into the physiological roles of NOP receptors, particularly in the context of motor activity and potential therapeutic applications for movement disorders. []

    Endomorphin-1 (EM-1)

    • Compound Description: Endomorphin-1 (EM-1) is an endogenous peptide agonist that selectively binds to MOP receptors, particularly in brain regions involved in pain and reward processing. []
    Overview

    (+/-)-J 113397, also known as 3-ethyl-1,3-dihydro-benzimidazol-2-one, is a significant compound in pharmacology as it was the first non-peptide antagonist identified for the nociceptin receptor, also referred to as the opioid receptor-like 1 (ORL-1) receptor. This compound exhibits a high selectivity for the ORL-1 receptor, being several hundred times more selective than other opioid receptors. Its pharmacological profile includes effects such as preventing morphine tolerance, alleviating hyperalgesia induced by nociceptin, and stimulating dopamine release in the striatum, suggesting potential applications in treating conditions like Parkinson's disease and addiction disorders .

    Source and Classification

    The compound was first synthesized and characterized in the early 2000s, with subsequent research detailing its synthesis and pharmacological properties. It is classified as an opioid drug due to its interaction with opioid receptors, despite being distinct from traditional peptide-based opioids . The IUPAC name for (+/-)-J 113397 is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, with a molecular formula of C24_{24}H37_{37}N3_3O2_2 and a molar mass of approximately 399.579 g/mol .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of (+/-)-J 113397 has been approached through various methods. One notable method involves the condensation of 1-benzyl-3-methoxycarbonyl-4-piperidone with o-phenylenediamine to form an intermediate compound. This is followed by several reactions including:

    1. Alkylation: The urea nitrogen is alkylated using iodoethane.
    2. Reduction: The enamine is reduced using lithium aluminum hydride to yield the racemic compound.
    3. Chiral Separation: Pure enantiomers are obtained through chiral preparative high-performance liquid chromatography .
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of (+/-)-J 113397 features a benzimidazolone core substituted with a piperidine ring. The stereochemistry at the piperidine moiety is crucial for its biological activity, with specific configurations contributing to its selectivity for the ORL-1 receptor. Crystallographic studies have confirmed the stereochemical assignments of its enantiomers .

    Chemical Reactions Analysis

    Reactions and Technical Details

    (+/-)-J 113397 undergoes various chemical reactions during its synthesis:

    1. Dieckmann Cyclization: This reaction constructs the piperidine framework from a Michael adduct.
    2. Catalytic Hydrogenation: This step reduces specific intermediates to their corresponding saturated forms.
    3. Isomerization: Base-promoted cis-trans isomerization is utilized to achieve desired stereochemical configurations .

    These reactions are critical for achieving the final product with high purity and desired pharmacological properties.

    Mechanism of Action

    Process and Data

    The mechanism of action of (+/-)-J 113397 primarily involves its antagonistic activity at the ORL-1 receptor. By binding to this receptor, it inhibits nociceptin's effects, which include modulation of pain perception and reward pathways in the brain. This antagonism can lead to increased dopamine release in certain brain regions, suggesting potential therapeutic applications in addiction and pain management .

    Physical and Chemical Properties Analysis

    Physical Properties

    (+/-)-J 113397 exhibits several relevant physical properties:

    • Molecular Weight: Approximately 399.579 g/mol
    • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation conditions.

    Chemical Properties

    The chemical stability of (+/-)-J 113397 under physiological conditions has been studied, indicating that it retains its activity over a range of pH levels typical in biological systems .

    Applications

    Scientific Uses

    Due to its unique pharmacological profile, (+/-)-J 113397 has been utilized in various research contexts:

    • Pain Management Research: Investigating its potential role in modulating pain pathways without inducing tolerance.
    • Addiction Studies: Exploring its effects on dopamine release mechanisms and potential applications in treating substance use disorders.
    • Neuropharmacology: Understanding its interactions within neural circuits involved in reward processing and pain perception .
    Chemical and Pharmacological Identity of (±)-J 113397

    Structural Characterization and IUPAC Nomenclature

    (±)-J 113397 (CAS# 217461-40-0 or 256640-45-6 for enantiopure forms) is a benzimidazolone derivative recognized as the first potent, selective, non-peptidic antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also termed ORL-1 [1] [6]. Its IUPAC name is 1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, reflecting its core structure: a piperidine ring substituted at N1 with a cyclooctylmethyl group, a hydroxymethyl group at C3, and a 3-ethylbenzimidazol-2-one moiety at C4 [1] [3] [10]. The molecule’s benzimidazolone component contributes to its planar aromatic region, while the cyclooctylmethyl group enhances lipophilicity, critical for receptor binding [1] [4].

    Synthesis: The synthesis involves a multi-step sequence starting from 1-benzyl-3-methoxycarbonyl-4-piperidone. Key steps include condensation with o-phenylenediamine, reductive amination with cyclooctanecarbaldehyde, and ester reduction with lithium aluminium hydride to yield the hydroxymethyl group. The final step generates a racemic mixture, with the trans-(3R,4R) isomer predominating [1] [6].

    Table 1: Structural and Receptor Binding Profile of (±)-J 113397

    PropertyValue
    Molecular FormulaC₂₄H₃₇N₃O₂
    IUPAC Name1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
    NOP Receptor Affinity (Ki)1.8 ± 0.24 nM
    Selectivity vs. κ, μ, δ>100- to >5000-fold (Ki: κ=640 nM, μ=1000 nM, δ>10,000 nM) [1] [4] [10]

    Stereochemical Properties and Enantiomeric Differentiation

    The pharmacological activity of J-113397 is stereospecific. The commercial (±)-form is a 1:1 racemic mixture of (3R,4R)- and (3S,4S)-enantiomers [3] [10]. The (3R,4R)-enantiomer exhibits high affinity for the NOP receptor (Ki = 1.8 nM), while the (3S,4S)-enantiomer shows significantly reduced activity [4] [6]. This stereodependence arises from the receptor’s chiral binding pocket, where the hydroxymethyl and piperidine groups of the (3R,4R)-form engage in optimal hydrogen bonding and hydrophobic interactions [1] [4].

    Enantiomeric separation is achieved via chiral chromatography or asymmetric synthesis. Suppliers offer both racemic (±)-J 113397 and isolated enantiomers, enabling studies on stereoselective effects [4] [9]. In functional assays, the (3R,4R)-enantiomer potently inhibits nociceptin-induced GTPγS binding (IC₅₀ = 5.3 nM), while the racemate retains similar potency due to dominance of the active enantiomer [4] [6].

    Physicochemical Profile: Molecular Weight, Solubility, and Stability

    The physicochemical properties of (±)-J 113397 directly impact its research utility:

    • Molecular Weight: 399.57 g/mol [1] [3] [7].
    • Solubility: Moderately soluble in organic solvents like DMSO (50 mM) and ethanol (50 mM), but poorly soluble in aqueous buffers. This necessitates stock solutions in DMSO for in vitro studies [2] [4] [9].
    • Stability: Stable as a solid when stored desiccated at 4°C or room temperature. Solutions in DMSO should be stored at -20°C to -80°C, with limited freeze-thaw cycles to prevent degradation. The compound is sensitive to prolonged exposure to light, moisture, or extreme pH [4] [9] [10].

    Table 2: Physicochemical Properties of (±)-J 113397

    PropertyValueConditions/Notes
    Molecular Weight399.57 g/molCalculated from C₂₄H₃₇N₃O₂
    Solubility in DMSO50 mM (19.98 mg/mL)Clear solution at room temperature
    Solubility in EtOH50 mM (19.98 mg/mL)Suitable for stock solutions
    StorageDesiccated at 4°C or RTPowder stable for years; solutions: months at -80°C [2] [4] [9]

    Analytical Characterization: Purity is typically ≥98% (HPLC), with identity confirmed via mass spectrometry (exact mass: 399.288) and nuclear magnetic resonance (NMR) [2] [10]. LogP values (~4.6) indicate moderate lipophilicity, aligning with its cell membrane permeability [9].

    Synthesis and Structure-Activity Relationship (SAR)

    The synthesis of (±)-J 113397 underscores critical SAR insights:

    • Cyclooctylmethyl Group: Essential for NOP selectivity. Smaller rings (e.g., cyclohexyl) reduce potency [1] [6].
    • Hydroxymethyl at C3: Enhances hydrogen bonding with NOP residues. Replacement with methyl abolishes activity [1] [4].
    • 3-Ethylbenzimidazolone: The ethyl group optimizes steric fit; bulkier groups reduce affinity [6].

    Table 3: Key Synthetic Intermediates for (±)-J 113397

    IntermediateCAS NumberRole in Synthesis
    1-Benzyl-3-methoxycarbonyl-4-piperidone57611-47-9Condensation with o-phenylenediamine
    Cyclooctanecarbaldehyde6688-11-5Reductive amination step [1] [6]

    Properties

    CAS Number

    217461-40-0

    Product Name

    (+/-)-J 113397

    Molecular Formula

    C24H37N3O2

    Molecular Weight

    399.57

    Synonyms

    1-​[(3R,​4R)​-​1-​(Cyclooctylmethyl)​-​3-​(hydroxymethyl)​-​4-​piperidinyl]​-​3-​ethyl-​1,​3-​dihydro-​, rel-2H-​benzimidazol-​2-​one;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.